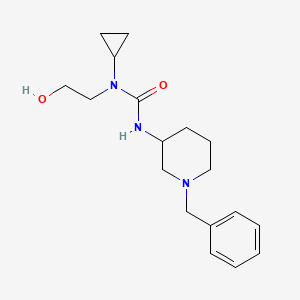![molecular formula C12H18N2O3S B6639542 3-[2-(3-Hydroxypiperidin-1-yl)-2-oxoethyl]-4,5-dimethyl-1,3-thiazol-2-one](/img/structure/B6639542.png)
3-[2-(3-Hydroxypiperidin-1-yl)-2-oxoethyl]-4,5-dimethyl-1,3-thiazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3-Hydroxypiperidin-1-yl)-2-oxoethyl]-4,5-dimethyl-1,3-thiazol-2-one, also known as HPO, is a thiazolone derivative that has been widely used in scientific research for its potential applications in drug development. HPO has been found to exhibit significant biological activity, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 3-[2-(3-Hydroxypiperidin-1-yl)-2-oxoethyl]-4,5-dimethyl-1,3-thiazol-2-one is not fully understood. However, it is believed that 3-[2-(3-Hydroxypiperidin-1-yl)-2-oxoethyl]-4,5-dimethyl-1,3-thiazol-2-one exerts its biological activity through the inhibition of key enzymes and proteins involved in various cellular processes. For example, 3-[2-(3-Hydroxypiperidin-1-yl)-2-oxoethyl]-4,5-dimethyl-1,3-thiazol-2-one has been found to inhibit the activity of DNA gyrase, an enzyme that is essential for bacterial DNA replication.
Biochemical and Physiological Effects:
3-[2-(3-Hydroxypiperidin-1-yl)-2-oxoethyl]-4,5-dimethyl-1,3-thiazol-2-one has been found to exhibit a range of biochemical and physiological effects. In addition to its antibacterial activity, 3-[2-(3-Hydroxypiperidin-1-yl)-2-oxoethyl]-4,5-dimethyl-1,3-thiazol-2-one has been found to possess antioxidant and anti-inflammatory properties. It has also been found to modulate the immune system, suggesting that it may have potential applications in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[2-(3-Hydroxypiperidin-1-yl)-2-oxoethyl]-4,5-dimethyl-1,3-thiazol-2-one in lab experiments is its potent biological activity. This makes it an ideal candidate for the development of new drugs. However, one of the limitations of using 3-[2-(3-Hydroxypiperidin-1-yl)-2-oxoethyl]-4,5-dimethyl-1,3-thiazol-2-one is its relatively complex synthesis method, which may limit its widespread use in research.
Future Directions
There are several future directions for research on 3-[2-(3-Hydroxypiperidin-1-yl)-2-oxoethyl]-4,5-dimethyl-1,3-thiazol-2-one. One potential direction is the development of new antibiotics based on the structure of 3-[2-(3-Hydroxypiperidin-1-yl)-2-oxoethyl]-4,5-dimethyl-1,3-thiazol-2-one. Another potential direction is the investigation of 3-[2-(3-Hydroxypiperidin-1-yl)-2-oxoethyl]-4,5-dimethyl-1,3-thiazol-2-one's potential applications in the treatment of autoimmune diseases. Finally, further research is needed to fully understand the mechanism of action of 3-[2-(3-Hydroxypiperidin-1-yl)-2-oxoethyl]-4,5-dimethyl-1,3-thiazol-2-one and its potential applications in drug development.
Synthesis Methods
The synthesis of 3-[2-(3-Hydroxypiperidin-1-yl)-2-oxoethyl]-4,5-dimethyl-1,3-thiazol-2-one involves the reaction of 3-(2-bromoacetyl)-4,5-dimethylthiazole with 3-hydroxypiperidine in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain pure 3-[2-(3-Hydroxypiperidin-1-yl)-2-oxoethyl]-4,5-dimethyl-1,3-thiazol-2-one.
Scientific Research Applications
3-[2-(3-Hydroxypiperidin-1-yl)-2-oxoethyl]-4,5-dimethyl-1,3-thiazol-2-one has been extensively studied for its potential applications in drug development. It has been found to exhibit significant antibacterial activity against a range of bacterial strains, making it a promising candidate for the development of new antibiotics. In addition, 3-[2-(3-Hydroxypiperidin-1-yl)-2-oxoethyl]-4,5-dimethyl-1,3-thiazol-2-one has also been found to possess antifungal, antiviral, and anticancer properties.
properties
IUPAC Name |
3-[2-(3-hydroxypiperidin-1-yl)-2-oxoethyl]-4,5-dimethyl-1,3-thiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-8-9(2)18-12(17)14(8)7-11(16)13-5-3-4-10(15)6-13/h10,15H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYGUMYGQVJHDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=O)N1CC(=O)N2CCCC(C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3-Hydroxypiperidin-1-yl)-2-oxoethyl]-4,5-dimethyl-1,3-thiazol-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B6639459.png)
![2-[(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]-1-(2-fluorophenyl)ethanol](/img/structure/B6639464.png)


![2-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamino]-1-(2-fluorophenyl)ethanol](/img/structure/B6639488.png)
![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-3-(hydroxymethyl)piperidine-1-carboxamide](/img/structure/B6639497.png)
![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]urea](/img/structure/B6639506.png)
![3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide](/img/structure/B6639511.png)
![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(5-methylthiophen-2-yl)methyl]urea](/img/structure/B6639514.png)
![3-(hydroxymethyl)-N-[(4-pyrazol-1-ylphenyl)methyl]piperidine-1-carboxamide](/img/structure/B6639518.png)

![1-[3-[(dimethylamino)methyl]phenyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea](/img/structure/B6639525.png)
![N-cyclopropyl-2-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]-N-(2-methylpropyl)acetamide](/img/structure/B6639527.png)
![4-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6639529.png)